N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea
Description
N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea is a urea derivative featuring a 3-chloroisoquinolin-5-yl group linked via a urea bridge to a 2-(3,4-dichlorophenyl)ethyl substituent. This compound is structurally distinct due to its dual aromatic systems (isoquinoline and dichlorophenyl) and the ethyl spacer in the substituent, which may influence its physicochemical properties and biological activity. It is marketed as a biochemical or pharmaceutical intermediate, as indicated by its availability from suppliers like HANGZHOU JHECHEM CO LTD .
Properties
CAS No. |
648420-64-8 |
|---|---|
Molecular Formula |
C18H14Cl3N3O |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
1-(3-chloroisoquinolin-5-yl)-3-[2-(3,4-dichlorophenyl)ethyl]urea |
InChI |
InChI=1S/C18H14Cl3N3O/c19-14-5-4-11(8-15(14)20)6-7-22-18(25)24-16-3-1-2-12-10-23-17(21)9-13(12)16/h1-5,8-10H,6-7H2,(H2,22,24,25) |
InChI Key |
WRCDZRMMIPTJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea is a compound with potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a chloroisoquinoline moiety and a dichlorophenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a VR1 antagonist . The VR1 receptor (also known as TRPV1) is involved in pain perception and inflammatory responses. By inhibiting this receptor, the compound may help alleviate pain and reduce inflammation.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| VR1 Receptor Inhibition | Pain relief | |
| Anti-inflammatory Effects | Reduction in thermal hyperalgesia | |
| Anticancer Properties | Induction of apoptosis in cancer cells |
Case Studies
- Pain Management : In a study examining the efficacy of various VR1 antagonists, this compound demonstrated significant analgesic effects in animal models of neuropathic pain. The compound was administered at varying doses, leading to a dose-dependent reduction in pain sensitivity.
- Inflammation : Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly decrease inflammatory markers in rodent models subjected to induced inflammation. This suggests potential applications in treating inflammatory diseases.
- Cancer Research : Recent studies have explored the anticancer potential of this compound. It was observed to induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction, indicating its promise as an adjunct therapy in oncology.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Efficacy Against Pain : The compound's ability to inhibit VR1 receptors correlates with a significant reduction in pain-related behaviors in preclinical models.
- Safety Profile : Toxicology studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported.
- Synergistic Effects : When combined with other analgesics or anti-inflammatory agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea Derivatives with Dichlorophenyl Substituents
Several urea-based compounds share structural motifs with the target molecule, particularly the dichlorophenyl group and urea backbone:
Key Observations :
- The target compound’s ethyl spacer in the dichlorophenyl substituent differentiates it from analogs like Sch 79687 (benzyl spacer) and Linuron metabolites (direct urea linkage).
- Chlorine positioning : The 3,4-dichlorophenyl group in the target compound contrasts with the 3,5-dichlorophenyl in Sch 79685. This positional difference can alter electronic properties and steric interactions, impacting affinity for hydrophobic binding pockets .
Isoquinoline-Containing Ureas
Compounds with isoquinoline moieties and urea linkages are rare in the provided evidence, but related structures include:
- A-425619: 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea. This compound shares the isoquinoline-urea core but replaces the dichlorophenyl group with a trifluoromethylbenzyl group. The trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s dichlorophenyl group .
- SB705498: N-(2-Bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea. While lacking an isoquinoline group, its urea-pyridine-pyrrolidine architecture highlights the role of heterocyclic systems in modulating selectivity for targets like ion channels or GPCRs .
Key Observations :
Dichlorophenyl-Containing Non-Urea Compounds
Several non-urea compounds with dichlorophenyl groups provide context for structure-activity relationships:
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide : An acetamide derivative with a dichlorophenyl group. The acetamide linkage may confer greater metabolic stability compared to urea, which is prone to hydrolysis .
- SR140333 : Features a 3,4-dichlorophenyl group in a piperidine-acetylated structure. This compound is a tachykinin NK1 receptor antagonist, illustrating the dichlorophenyl group’s utility in neuropharmacology .
Key Observations :
- Urea vs.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to other urea derivatives, such as coupling amines with isocyanates or carbamoyl chlorides. describes microwave-assisted synthesis for a dichlorophenyl acetamide, suggesting efficient methods for related compounds .
- Metabolic Stability : The dichlorophenyl group may slow oxidative metabolism, as seen in Linuron metabolites, which retain the dichlorophenyl core even after degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
